molecular formula C8H10S2 B14623993 Disulfide, methyl 4-methylphenyl CAS No. 57266-34-9

Disulfide, methyl 4-methylphenyl

Cat. No.: B14623993
CAS No.: 57266-34-9
M. Wt: 170.3 g/mol
InChI Key: WMEVHDOTNUXIHY-UHFFFAOYSA-N
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Description

"Disulfide, methyl 4-methylphenyl" (CAS nomenclature: methyl 4-methylphenyl disulfide) is an organosulfur compound with the structural formula CH₃-S-S-C₆H₄-CH₃. This mixed alkyl-aryl disulfide features a methyl group bonded to one sulfur atom and a 4-methylphenyl (para-tolyl) group bonded to the other sulfur. Such disulfides are critical in organic synthesis, polymer chemistry, and industrial applications due to their redox-active sulfur-sulfur bonds and tunable reactivity .

Properties

IUPAC Name

1-methyl-4-(methyldisulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-7-3-5-8(6-4-7)10-9-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEVHDOTNUXIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450387
Record name Disulfide, methyl 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-34-9
Record name Disulfide, methyl 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylphenyl) disulfide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with an oxidizing agent. For instance, the thiol can be oxidized using iodine in the presence of a base such as sodium hydroxide to form the disulfide .

Industrial Production Methods: In industrial settings, the production of bis(4-methylphenyl) disulfide often involves the use of more scalable and efficient methods. One such method includes the reaction of 4-methylbenzenethiol with sodium thiosulfate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl) disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of bis(4-methylphenyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, which helps stabilize protein structures. The cleavage of these bonds, often mediated by reducing agents, can lead to changes in protein conformation and function .

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl Influence : The aromatic 4-methylphenyl group in methyl 4-methylphenyl disulfide likely enhances thermal stability compared to dimethyl disulfide, as seen in diphenyl disulfide’s higher melting point .
  • Solubility : The para-methyl group may improve solubility in polar aprotic solvents relative to diphenyl disulfide due to reduced symmetry and increased dipole interactions.

Diphenyl Disulfide

  • Reactivity : Stable under ambient conditions due to resonance stabilization of the S-S bond. Participates in thiol-disulfide exchange reactions, making it useful in polymer crosslinking .
  • Applications : Used as a lubricant additive, vulcanizing agent, and intermediate in pharmaceutical synthesis .

Dimethyl Disulfide

  • Reactivity : Highly reactive; readily oxidizes to thiols or sulfonic acids. Used as a sulfonation agent and pesticide .
  • Applications : Approved as a food additive (JECFA/FCC standards) for flavoring and preservation due to low toxicity .

Methyl 4-Methylphenyl Disulfide

  • Inferred Reactivity : Intermediate between aromatic and alkyl disulfides. The methyl group may increase susceptibility to nucleophilic attack compared to diphenyl disulfide.
  • Potential Applications: Likely serves as a specialty chemical in agrochemicals or asymmetric synthesis, leveraging its hybrid solubility and stability profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield bis(4-methylphenyl) disulfide with high purity and yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of 4-methylthiophenol using oxidizing agents like iodine or hydrogen peroxide. Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example, reports a 92% yield using optimized stoichiometry in DMSO, with purification via recrystallization from ethanol . Monitoring reaction progress with TLC and ensuring anhydrous conditions minimizes byproducts. Cross-coupling protocols described for aromatic disulfides (e.g., using Cu catalysts) may also apply .

Q. Which spectroscopic techniques are critical for structural confirmation of bis(4-methylphenyl) disulfide?

  • Methodological Answer :

  • 1H NMR : Aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns. Absence of thiol (-SH) peaks (δ ~3–4 ppm) validates oxidation to disulfide .
  • IR Spectroscopy : S-S stretching (500–550 cm⁻¹) and sulfone/sulfoxide bands (if oxidized further) distinguish disulfide bonds from other sulfur-containing groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for C₁₂H₁₀S₂) and fragmentation patterns (e.g., cleavage at S-S bonds) confirm molecular weight and structure .

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of bis(4-methylphenyl) disulfide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and packing. SHELXTL (Bruker AXS) or open-source SHELXL refines data by minimizing residuals (R-factors). highlights SHELX’s robustness for small-molecule refinement, particularly for resolving torsional angles in disulfide bonds. Twinning or disorder in crystals may require iterative refinement cycles .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability and reactivity of bis(4-methylphenyl) disulfide?

  • Methodological Answer : Electron-donating groups (e.g., -CH₃) increase disulfide stability by delocalizing sulfur lone pairs. uses ³⁵Cl NQR spectroscopy to quantify electronic effects in analogous sulfones/sulfoxides. Computational methods (DFT) can model charge distribution and predict redox behavior. Compare experimental bond dissociation energies (BDEs) with calculated values to validate electronic contributions .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for bis(4-methylphenyl) disulfide?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in calculations. For NMR:

  • Use deuterated solvents (e.g., d₆-DMSO) and reference standards.
  • Compare experimental shifts with density functional theory (DFT)-predicted shifts using solvent-polarizable continuum models (PCMs) .
    • For vibrational spectra (IR/Raman), refine computational models by adjusting force constants or scaling factors .

Q. What role does bis(4-methylphenyl) disulfide play in catalytic systems or as a ligand in transition-metal complexes?

  • Methodological Answer : The disulfide can act as a ligand in Pd- or Cu-catalyzed cross-coupling reactions. Its electron-rich aromatic rings enhance metal coordination, while the S-S bond may participate in redox cycles. highlights its utility as a building block for synthesizing thiophene derivatives, which are precursors for optoelectronic materials. Mechanistic studies (e.g., in situ XAFS or EPR) can track metal-ligand interactions .

Q. How can researchers assess the synergistic effects of bis(4-methylphenyl) disulfide in multicomponent reaction systems?

  • Methodological Answer : Design factorial experiments (e.g., response surface methodology) to evaluate interactions with co-reagents. uses synergistic activity studies with dimethyl disulfide mixtures, analyzing reaction kinetics via GC/MS. Statistical tools (ANOVA) identify significant synergies or antagonisms .

Data Handling and Safety

Q. What protocols ensure safe handling and storage of bis(4-methylphenyl) disulfide in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for synthesis due to potential sulfurous fumes. MSDS guidelines ( ) recommend PPE (gloves, goggles) and avoiding skin contact. Spills should be neutralized with alkaline solutions (e.g., NaHCO₃) .

Q. How should raw crystallographic or spectroscopic data be archived for reproducibility?

  • Methodological Answer : Deposit SCXRD data in the Cambridge Structural Database (CSD) or Crystallography Open Database (COD). Spectra (NMR, IR) should include instrument parameters (field strength, solvent) and be archived in institutional repositories. emphasizes documenting metadata (e.g., temperature, calibration standards) for independent validation .

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